molecular formula C16H14F3N3O3S B2548186 4-methoxybenzyl N-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]carbamate CAS No. 866143-89-7

4-methoxybenzyl N-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]carbamate

Cat. No.: B2548186
CAS No.: 866143-89-7
M. Wt: 385.36
InChI Key: YSKRSHBYALGTMX-UHFFFAOYSA-N
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Description

The compound “4-methoxybenzyl N-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]carbamate” is a chemical compound with the molecular formula C16H14F3N3O3S . It is a complex organic compound that contains several functional groups and a heterocyclic ring .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized using solvent-free condensation/reduction reaction sequences . For example, a related compound, 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, was synthesized in good yield by a solvent-free condensation/reduction reaction sequence starting from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a thieno[2,3-c]pyrazol ring, a trifluoromethyl group, and a carbamate group attached to a 4-methoxybenzyl moiety . The exact structure would need to be confirmed by techniques such as NMR spectroscopy, as was done for the related compound mentioned above .

Scientific Research Applications

Antiproliferative Activities

Researchers have explored the synthesis and antiproliferative effects of related compounds on cancer cells. One study detailed the synthesis of phenylpyrazolodiazepin-7-ones, conformationally rigid analogs of aminopyrazole amide scaffolds, exhibiting potent antiproliferative activities against melanoma and hematopoietic cell lines. These compounds, including derivatives of the 4-methoxybenzyl group, were identified as potent and selective inhibitors of Raf kinases and mild inhibitors of PI3Kα, highlighting their potential in cancer therapeutics (Kim et al., 2011).

Synthesis of Heterocyclic Compounds

Various studies have focused on synthesizing new heterocyclic compounds containing the 4-methoxybenzyl group for potential antimicrobial and antitumor activities. For instance, new indole derivatives containing pyrazoles were developed, tested for tumor cell-growth inhibition (Farghaly, 2010). Additionally, novel pyrazolo[3,4-d]pyrimidine derivatives were synthesized as potential antimicrobial agents, emphasizing the versatility of the 4-methoxybenzyl group in the development of new bioactive compounds (Holla et al., 2006).

Fungicidal Activity

Research into the fungicidal activities of compounds related to 4-methoxybenzyl derivatives has shown promising results. A study on the synthesis of novel methyl N-methoxy-N-[2-(3-trifluoromethyl)-1-substituted pyrazol-5-yloxylmethylene]phenylcarbamates revealed inhibitory activities against various fungi, highlighting the potential for agricultural applications (Weidong & Jiang-sheng, 2004).

Future Directions

The future directions for research on this compound could include further investigation into its synthesis, chemical reactivity, and potential biological activity. Given the biological activity observed for related compounds , it may be of interest to explore whether this compound has similar effects.

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various receptors and enzymes

Mode of Action

It is suggested that similar compounds may interact with their targets through strong h-bonding interactions . The compound may bind to its target, leading to changes in the target’s function.

Biochemical Pathways

Similar compounds have been known to modulate various biochemical pathways . The compound’s interaction with its targets could lead to downstream effects on these pathways.

Result of Action

Similar compounds have been known to exhibit various biological activities . The compound’s interaction with its targets could lead to these effects.

Properties

IUPAC Name

(4-methoxyphenyl)methyl N-[1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazol-5-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N3O3S/c1-22-14-11(13(21-22)16(17,18)19)7-12(26-14)20-15(23)25-8-9-3-5-10(24-2)6-4-9/h3-7H,8H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSKRSHBYALGTMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(S2)NC(=O)OCC3=CC=C(C=C3)OC)C(=N1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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